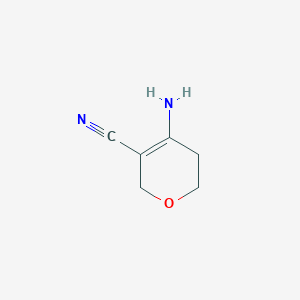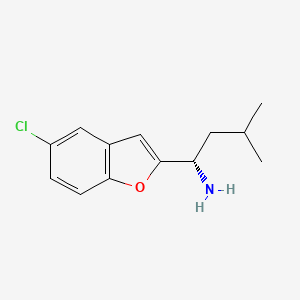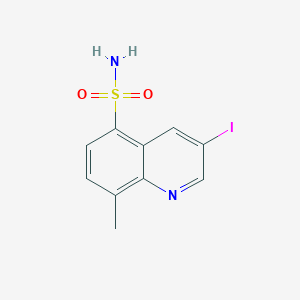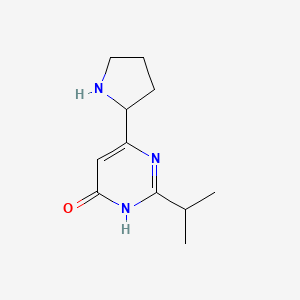
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-diketone or β-ketoester, the pyrimidine ring can be formed through a cyclization reaction with guanidine or urea under acidic or basic conditions.
Substitution Reactions: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be added through nucleophilic substitution or addition reactions, using pyrrolidine and appropriate leaving groups or electrophiles.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the substituents, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the pyrimidine ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce hydrogenated pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action for 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propan-2-yl)pyrimidin-4-ol: Lacks the pyrrolidine ring, potentially altering its biological activity and chemical reactivity.
6-(Pyrrolidin-2-yl)pyrimidin-4-ol: Lacks the isopropyl group, which might affect its solubility and interaction with biological targets.
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, which could influence its electronic properties and reactivity.
Uniqueness
The presence of both the isopropyl and pyrrolidine groups on the pyrimidine ring makes 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol unique
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-propan-2-yl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H17N3O/c1-7(2)11-13-9(6-10(15)14-11)8-4-3-5-12-8/h6-8,12H,3-5H2,1-2H3,(H,13,14,15) |
Clé InChI |
YMJLDIVXVRQTCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CC(=O)N1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


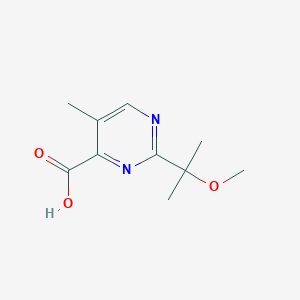
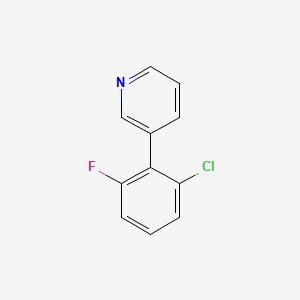
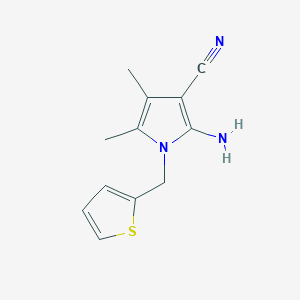
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)
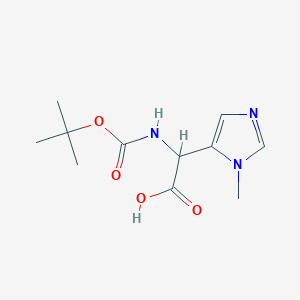
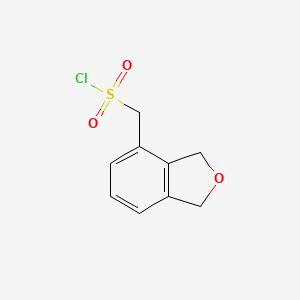


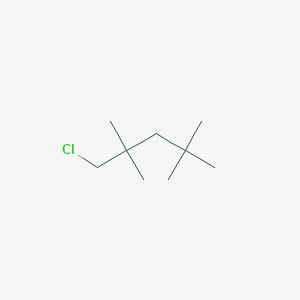
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
